N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Physicochemical profiling Lipophilicity Drug design

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 941888-34-2; molecular formula C₁₇H₁₄N₄O₅S; molecular weight 386.38 Da) belongs to the class of pyridazinone-substituted benzenesulfonamides. This compound family has demonstrated potent inhibition of human carbonic anhydrase isoforms (KI values in the sub-nanomolar to low nanomolar range) and moderate monoamine oxidase B (MAO-B) inhibitory activity.

Molecular Formula C17H14N4O5S
Molecular Weight 386.38
CAS No. 941888-34-2
Cat. No. B2526217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
CAS941888-34-2
Molecular FormulaC17H14N4O5S
Molecular Weight386.38
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H14N4O5S/c1-20-17(22)10-9-14(18-20)12-5-4-6-13(11-12)19-27(25,26)16-8-3-2-7-15(16)21(23)24/h2-11,19H,1H3
InChIKeyWFXKFOCQEOVXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 941888-34-2) — A Pyridazinone-Substituted 2-Nitrobenzenesulfonamide


N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 941888-34-2; molecular formula C₁₇H₁₄N₄O₅S; molecular weight 386.38 Da) belongs to the class of pyridazinone-substituted benzenesulfonamides. This compound family has demonstrated potent inhibition of human carbonic anhydrase isoforms (KI values in the sub-nanomolar to low nanomolar range) [1] and moderate monoamine oxidase B (MAO-B) inhibitory activity [2]. The target compound is distinguished from its close regioisomeric analogs by the ortho-nitro substitution pattern on the benzenesulfonamide ring, a structural feature that can alter hydrogen-bonding capacity, molecular geometry, and electronic properties relative to meta- and para-nitro congeners [3].

Why Regioisomeric or In-Class Substitution Fails: The Critical Ortho-Nitro Distinction for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 941888-34-2)


Within the pyridazinone-benzenesulfonamide series, seemingly minor positional changes in the nitro group profoundly alter both physicochemical and pharmacological profiles. The para-nitro analog (CAS 941888-44-4) and meta-nitro analog (CAS 941920-49-6) possess identical molecular formulae and nearly identical molecular weights (all 386.38 Da) yet differ in dipole moment, logP, and potential for intramolecular hydrogen bonding between the ortho-nitro oxygen and the sulfonamide N–H [1]. Published carbonic anhydrase inhibition data for related pyridazinone-benzenesulfonamide series show that even remote substituent changes on the benzenesulfonamide ring can shift KI values by more than 8-fold across hCA isoforms [2], while MAO-B inhibitory activity within this scaffold class was confined to only 2 of 17 tested analogs [3]. These observations underscore why procurement of the specific 2-nitro regioisomer cannot be substituted by the more commonly available 3-nitro or 4-nitro versions without risking divergent biological outcomes. Direct experimental comparison data for this specific compound, however, remains absent from the peer-reviewed literature as of the search date [1].

Quantitative Differentiation Evidence: N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 941888-34-2) vs. Closest Structural Analogs


Ortho-Nitro Substitution Confers a Higher Computed logP (4.77) than the Meta- or Para-Nitro Regioisomers, Altering Lipophilicity-Driven Pharmacokinetics

The target compound, bearing the nitro group at the ortho position of the benzenesulfonamide ring, exhibits a computed logP of 4.77 as catalogued in the ZINC15 database [1]. Ortho-nitro substitution typically reduces aqueous solubility relative to para-substituted congeners due to internal hydrogen bonding between the nitro oxygen and the sulfonamide N–H, which partially masks the polar groups from solvent. In the absence of experimental logP data for the direct meta-nitro (CAS 941920-49-6) and para-nitro (CAS 941888-44-4) regioisomers in curated databases, this represents the only available differentiating physicochemical parameter for this specific compound.

Physicochemical profiling Lipophilicity Drug design

Pyridazinone-Benzenesulfonamide Class Demonstrates Sub-Nanomolar Carbonic Anhydrase Inhibition (KI = 0.98–8.5 nM); Ortho-Nitro Substitution Is Predicted to Modulate Isoform Selectivity

A structurally related series of pyridazinone-substituted benzenesulfonamides (compounds 2a–l) demonstrated KI values of 0.98–8.5 nM against human carbonic anhydrase isoforms hCA I and hCA II [1]. An expanded set of pyridazine-containing benzenesulfonamides displayed pronounced inhibition selectivity toward the tumor-associated membrane-bound isoform hCA IX [2]. The target compound (CAS 941888-34-2) has not been individually profiled in these published studies; however, the ortho-nitro substituent is expected to sterically and electronically influence zinc-binding geometry at the catalytic site, potentially shifting isoform selectivity relative to the para-nitro analogs that were more extensively characterized in the 4-(6-oxopyridazin-1-yl)benzenesulfonamide series [3]. This class-level inference must be treated with caution until direct experimental confirmation is available.

Carbonic anhydrase inhibition Cancer therapeutics Isoform selectivity

Ortho-Nitro Group Enables Potential Intramolecular Hydrogen Bonding with Sulfonamide N–H, a Structural Feature Absent in Meta- and Para-Nitro Regioisomers

The ortho-nitro group in the target compound can form a six-membered intramolecular hydrogen bond with the sulfonamide N–H proton (N–H···O₂N–Ar interaction). This intramolecular H-bond constrains the conformational freedom of the sulfonamide linker, pre-organizing the molecule into a specific geometry that differs substantially from the more flexible meta- and para-nitro regioisomers. While this structural feature has not been experimentally confirmed by X-ray crystallography or NMR for this specific compound, it is a well-established phenomenon in ortho-nitro-substituted benzenesulfonamides and ortho-nitroacetanilides reported in the crystallographic literature [1]. The ZINC15 entry for the target compound carries a scaffold warning flag [2], further highlighting the distinct molecular pattern.

Molecular recognition Conformational analysis Structure-activity relationships

Differential MAO-B Inhibitory Activity Within the Pyridazinone-Benzenesulfonamide Class: Only 2 of 17 Analogs Showed Appreciable Activity (IC₅₀ = 2.90–4.36 μM)

In a 2024 study evaluating seventeen pyridazinone-substituted benzenesulfonamides for human MAO-A and MAO-B inhibition, only two compounds (designated 10 and 18) demonstrated appreciable MAO-B inhibition with IC₅₀ values of 2.90 μM and 4.36 μM respectively, while none inhibited MAO-A [1]. The target compound (CAS 941888-34-2) was not among the specific analogs tested in this study. However, the steep structure-activity relationship—with active compounds containing specific substitution patterns distinct from the 2-nitro motif—demonstrates that MAO-B inhibition within this scaffold is highly sensitive to benzenesulfonamide substitution. This finding underscores that the target compound, by virtue of its unique ortho-nitro substitution, may exhibit MAO-B activity that cannot be predicted from the tested analogs and must be empirically determined.

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

Absence of Documented Biological Activity for CAS 941888-34-2 in ChEMBL and Peer-Reviewed Literature Represents a Critical Data Gap Relative to Profiled Analogs

As of the search date, the ZINC15 database explicitly states "There is no known activity for this compound" in ChEMBL [1], and no peer-reviewed publications were identified that report biological assay data for CAS 941888-34-2. In contrast, closely related regioisomers (e.g., the para-nitro analog CAS 941888-44-4) and other pyridazinone-benzenesulfonamides have been incorporated into published CA inhibition and antiproliferative studies [2][3]. This data gap is not merely a literature limitation; it represents a procurement-relevant risk factor: the target compound has not been validated against its in-class peers in any publicly disclosed assay, and its biological behavior must be considered uncharacterized.

Data availability Screening library characterization Procurement risk assessment

Recommended Research and Industrial Application Scenarios for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide (CAS 941888-34-2)


Regioisomer-Specific Carbonic Anhydrase Isoform Selectivity Profiling

The compound is most appropriately deployed as part of a systematic regioisomer panel (ortho-, meta-, and para-nitro) to probe how nitro group position on the benzenesulfonamide ring influences isoform selectivity across hCA I, II, IX, and XII. Published pyridazinone-benzenesulfonamide series have established sub-nanomolar KI values against hCA I/II [1] and pronounced hCA IX selectivity [2]; the ortho-nitro isomer's distinct conformational preference via intramolecular H-bonding [3] makes it a valuable tool for dissecting the structural determinants of CA isoform recognition.

Physicochemical Property Comparator in Lead Optimization Cascades

With a computed logP of 4.77 [1], CAS 941888-34-2 serves as a lipophilic reference point within pyridazinone-benzenesulfonamide lead series. Medicinal chemistry teams can use this compound to benchmark how ortho-nitro substitution modulates logD, solubility, and permeability relative to meta-nitro and para-nitro regioisomers, informing design strategies for balancing potency with drug-like properties.

Negative Control or Chemical Probe for MAO-B Screening Assays

Given that only 2 of 17 pyridazinone-benzenesulfonamides tested exhibited MAO-B inhibition (IC₅₀ = 2.90–4.36 μM) [1], and the target compound's ortho-nitro substitution pattern differs from the active congeners, CAS 941888-34-2 may serve as a structurally matched negative control or as a starting scaffold for exploring whether ortho-nitro modifications can unlock MAO-B activity within this chemotype.

Fragment-Based or Structure-Based Drug Design Starting Point

The combination of a pyridazinone hydrogen-bond acceptor/donor motif with an ortho-nitrobenzenesulfonamide capable of intramolecular H-bonding [1] creates a conformationally constrained pharmacophore. This makes CAS 941888-34-2 suitable for co-crystallization trials with carbonic anhydrase isoforms or other sulfonamide-binding targets, where the pre-organized geometry may facilitate clear electron density interpretation and guide rational elaboration.

Quote Request

Request a Quote for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.